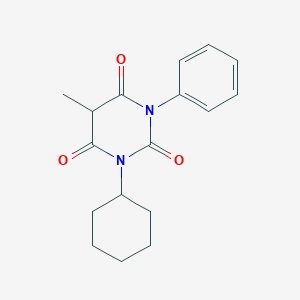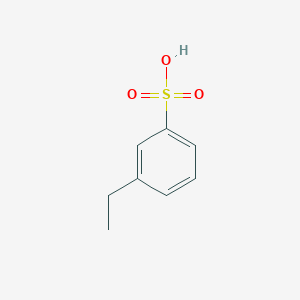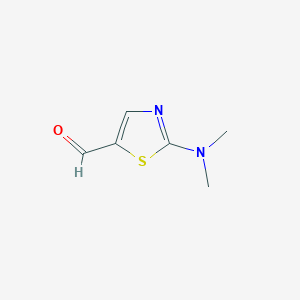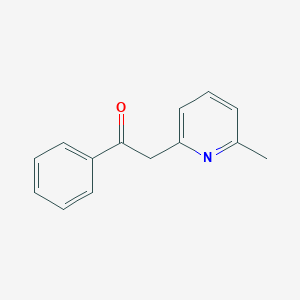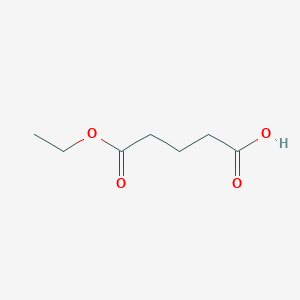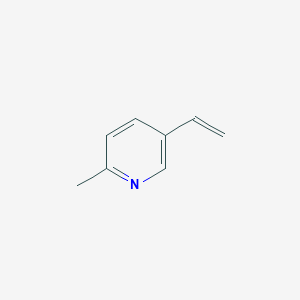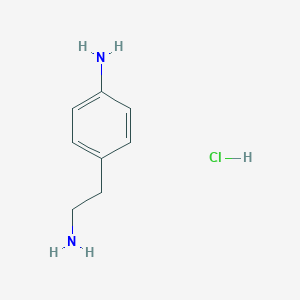
2-(4-Aminophenyl)ethylamin-Dihydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Aminophenyl)ethylamine dihydrochloride is an organic compound with the molecular formula C8H14Cl2N2. It is a white to yellow solid that is soluble in water, ethanol, and chloroform. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and chemical research.
Wissenschaftliche Forschungsanwendungen
2-(4-Aminophenyl)ethylamine dihydrochloride is utilized in various scientific research fields:
-
Chemistry:
- Used as a building block in organic synthesis.
- Acts as a precursor for the synthesis of more complex molecules.
-
Biology:
- Investigated for its potential role in neurotransmitter pathways.
- Studied for its effects on cellular signaling and receptor binding.
-
Medicine:
- Explored for its potential therapeutic applications in treating neurological disorders.
- Used in the development of pharmaceutical compounds.
-
Industry:
- Employed in the manufacture of dyes and pigments.
- Utilized in the production of polymers and resins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)ethylamine dihydrochloride typically involves the reaction of 4-nitrophenylethylamine with hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amino group. The resulting 2-(4-Aminophenyl)ethylamine is then treated with hydrochloric acid to form the dihydrochloride salt.
Reaction Steps:
-
Reduction of 4-nitrophenylethylamine:
Reagents: 4-nitrophenylethylamine, hydrogen gas, palladium on carbon (Pd/C)
Conditions: Room temperature, atmospheric pressure
Product: 2-(4-Aminophenyl)ethylamine
-
Formation of dihydrochloride salt:
Reagents: 2-(4-Aminophenyl)ethylamine, hydrochloric acid
Conditions: Room temperature
Product: 2-(4-Aminophenyl)ethylamine dihydrochloride
Industrial Production Methods
In industrial settings, the production of 2-(4-Aminophenyl)ethylamine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Aminophenyl)ethylamine dihydrochloride can undergo various chemical reactions, including:
-
Oxidation:
Reagents: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2)
Conditions: Acidic or basic medium
Products: Corresponding nitroso or nitro compounds
-
Reduction:
Reagents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Conditions: Solvent like ethanol or ether
Products: Reduced amine derivatives
-
Substitution:
Reagents: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)
Conditions: Solvent like dichloromethane (DCM)
Products: Substituted amine derivatives
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Halogenating Agents: Thionyl chloride, phosphorus tribromide
Wirkmechanismus
The mechanism by which 2-(4-Aminophenyl)ethylamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, influencing cellular signaling pathways. The compound’s amino group allows it to form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
2-(4-Aminophenyl)ethylamine dihydrochloride can be compared with other similar compounds such as:
-
4-Aminophenethylamine:
- Similar structure but without the dihydrochloride salt form.
- Used in similar applications but may have different solubility and stability properties.
-
4-Nitrophenethylamine:
- Precursor in the synthesis of 2-(4-Aminophenyl)ethylamine dihydrochloride.
- Contains a nitro group instead of an amino group.
-
2-(4-Methoxyphenyl)ethylamine:
- Contains a methoxy group instead of an amino group.
- Different reactivity and applications due to the presence of the methoxy group.
Conclusion
2-(4-Aminophenyl)ethylamine dihydrochloride is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable tool in scientific research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in various fields.
Eigenschaften
IUPAC Name |
4-(2-aminoethyl)aniline;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c9-6-5-7-1-3-8(10)4-2-7;;/h1-4H,5-6,9-10H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVYAXXCWXIJHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13078-82-5 |
Source


|
| Record name | 4-Aminophenethylamine dihydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66KEJ49YVZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
